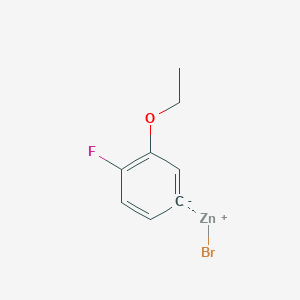![molecular formula C8H5IO4 B14894453 5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid is an organic compound with the molecular formula C8H5IO4 and a molecular weight of 292.03 g/mol . This compound is characterized by the presence of an iodine atom attached to a benzo[d][1,3]dioxole ring, which is further substituted with a carboxylic acid group. It is primarily used in research and development settings and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid typically involves the iodination of benzo[d][1,3]dioxole-4-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the aromatic ring .
Industrial Production Methods
These services typically involve the optimization of reaction conditions to maximize yield and purity, followed by purification processes such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce carboxylate salts or esters .
Applications De Recherche Scientifique
5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research involving this compound focuses on its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodobenzo[d][1,3]dioxole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Benzo[d][1,3]dioxole-4-carboxylic acid: Lacks the iodine atom, which reduces its utility in coupling reactions.
Uniqueness
5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group. This combination allows for a wide range of chemical modifications and applications in various fields of research .
Propriétés
Formule moléculaire |
C8H5IO4 |
|---|---|
Poids moléculaire |
292.03 g/mol |
Nom IUPAC |
5-iodo-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C8H5IO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2H,3H2,(H,10,11) |
Clé InChI |
PSUVDLFGWJDIKZ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C(=C(C=C2)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


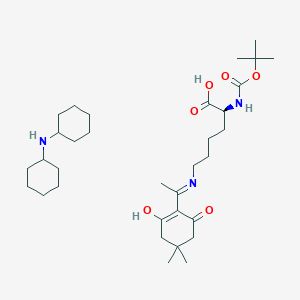
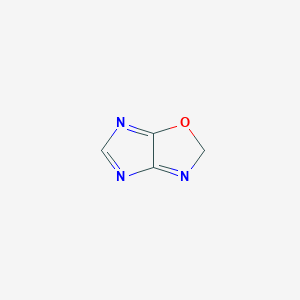

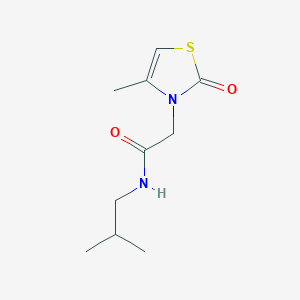
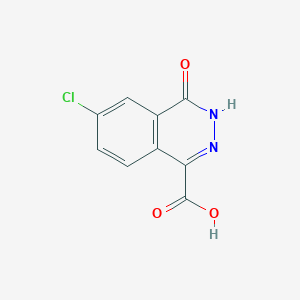
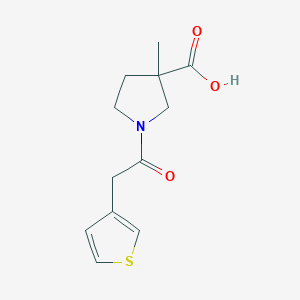


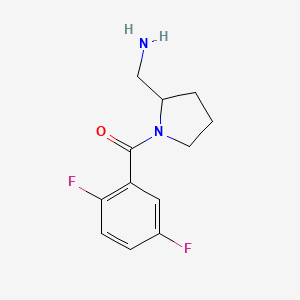
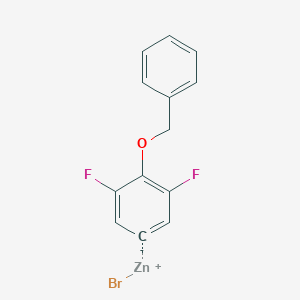
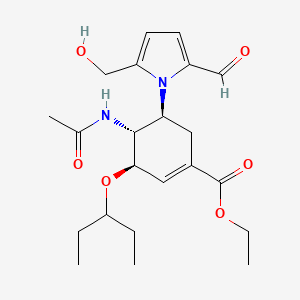
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
